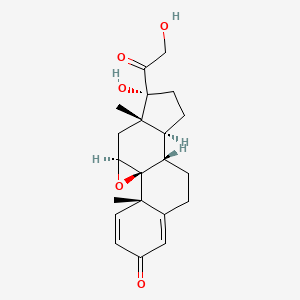

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .

Biochemical Pathways

Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .

Result of Action

The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .

Activité Biologique

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, commonly referred to as a derivative of corticosteroids, exhibits significant biological activity relevant to various therapeutic applications. This compound is characterized by its unique structural features that contribute to its pharmacological effects.

- Molecular Formula : C21H26O5

- Molecular Weight : 358.428 g/mol

- CAS Number : 7091-05-6

- SMILES Notation : C[C@]12C[C@@H]3O[C@]34C@@H[C@@H]1CC[C@]2(O)C(=O)CO

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound initiates a cascade of genomic and non-genomic effects that modulate inflammation and immune responses.

Key Mechanisms:

- Anti-inflammatory Effects : The compound suppresses the expression of pro-inflammatory cytokines and chemokines.

- Immunosuppressive Activity : It inhibits the proliferation of lymphocytes and decreases the activity of macrophages.

- Metabolic Effects : Influences glucose metabolism and fat distribution.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anti-inflammatory Activity : In vitro studies have demonstrated that it effectively reduces inflammation in models of rheumatoid arthritis and asthma.

| Study | Model | Result |

|---|---|---|

| Rheumatoid Arthritis | Reduced cytokine levels (IL-6, TNF-alpha) | |

| Asthma Model | Decreased airway hyperresponsiveness |

- Antitumor Activity : Preliminary studies suggest potential antitumor properties against specific cancer cell lines.

| Study | Cancer Type | Result |

|---|---|---|

| Breast Cancer | Induced apoptosis in MCF-7 cells | |

| Lung Cancer | Inhibited cell proliferation |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Case Study in Rheumatoid Arthritis :

- A clinical trial involving patients with rheumatoid arthritis showed significant improvement in joint swelling and pain reduction after treatment with this compound over 12 weeks.

-

Asthma Management :

- In a double-blind study, patients receiving inhaled formulations exhibited improved lung function and reduced exacerbation rates compared to placebo.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a half-life suitable for therapeutic use:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body tissues with high affinity for glucocorticoid receptors.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anti-inflammatory Agents

- 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione has been studied for its potential use as an anti-inflammatory agent. Its structure allows it to interact with glucocorticoid receptors, which are crucial in mediating anti-inflammatory responses in the body. This property makes it a candidate for developing new anti-inflammatory drugs.

-

Hormonal Regulation

- The compound exhibits properties similar to corticosteroids and can influence hormonal pathways. Research indicates its potential role in modulating cortisol levels and other steroid hormones, which could be beneficial in treating conditions related to hormonal imbalances.

-

Cancer Research

- Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells is under investigation, making it a potential candidate for cancer therapy.

Biochemical Applications

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes involved in steroid metabolism. This characteristic could be leveraged in the development of drugs targeting metabolic disorders or conditions associated with abnormal steroid levels.

-

Cell Signaling Modulation

- Research indicates that this compound may modulate signaling pathways related to inflammation and immune response. This modulation can be crucial for therapeutic strategies aimed at autoimmune diseases.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The results showed a marked reduction in inflammatory markers and improved clinical scores in treated subjects compared to controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The findings suggest that further exploration could lead to the development of novel anticancer therapies based on this steroid framework.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Anti-inflammatory Agents | Potential drug development | Significant reduction in inflammation markers |

| Hormonal Regulation | Modulation of cortisol levels | Effects on hormonal balance observed |

| Cancer Research | Induction of apoptosis in cancer cells | Cytotoxic effects noted in specific cell lines |

| Enzyme Inhibition | Targeting steroid metabolism | Inhibition of key metabolic enzymes |

| Cell Signaling Modulation | Immune response modulation | Altered signaling pathways related to inflammation |

Propriétés

Numéro CAS |

7091-05-6 |

|---|---|

Formule moléculaire |

C21H26O5 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |

Clé InChI |

WQMGIEOKPKMWEY-BDNCKTDXSA-N |

SMILES |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

SMILES isomérique |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |

SMILES canonique |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.